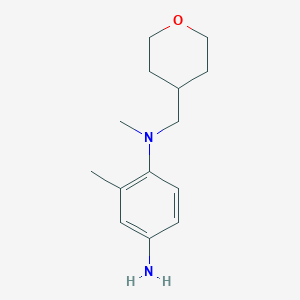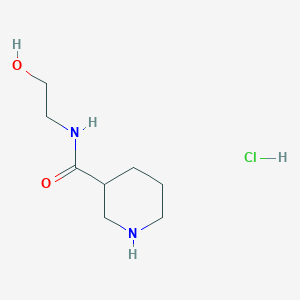
N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride
Descripción general
Descripción
“N-(2-Hydroxyethyl)iminodiacetic acid” is an amino dicarboxylic acid that is glycine in which both hydrogens attached to the nitrogen is substituted by a carboxymethyl group and a 2-hydroxyethyl group . It has a role as a chelator . It is an amino dicarboxylic acid and a glycine derivative .
Synthesis Analysis
In a study, a series of novel N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and screened for their anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)iminodiacetic acid” was analyzed and confirmed using IR and 1H NMR .
Chemical Reactions Analysis
In a study, the synthesis of 2-hydroxyethyl substituted bis(NHC)Pd(II) complexes and also the synthesis of N-coordinate-Pd(II)(NHC) complexes containing N-bound benzimidazolium from palladium acetate ([Pd(CH3COO)2]) with 1,3-disubstituted benzimidazolium halides in DMSO were researched .
Physical and Chemical Properties Analysis
Physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Potential Antipsychotic Agents
Research has been conducted on heterocyclic analogues of carboxamides, including N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride, in the context of developing potential antipsychotic agents. These analogues have been evaluated for their binding to dopamine and serotonin receptors, as well as for their antipsychotic activity in vivo, showing promise in this field (Norman et al., 1996).
Anti-Acetylcholinesterase Activity
A study explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds related to this compound, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed significant potential for development as antidementia agents (Sugimoto et al., 1990).
Effects on Synaptic Transmission
Research including compounds structurally related to this compound, such as AM404, has been conducted to study their effects on synaptic transmission between rat hippocampal neurons. These studies are crucial for understanding the broader implications of such compounds in neural processes (Kelley & Thayer, 2004).
Anticancer Potential
Compounds similar to this compound have been synthesized and evaluated for their anticancer properties, specifically as inhibitors of human topoisomerase IIα. These compounds have shown promising anti-proliferative properties in in vitro studies (Fawzy et al., 2019).
Process Development for CNS Disorders Treatment
The development of scalable and facile processes for compounds structurally similar to this compound, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been researched for potential treatment of central nervous system disorders (Wei et al., 2016).
Anticonvulsant Potential
A variety of analogues based on 2-piperidinecarboxylic acid, related to this compound, have been synthesized and evaluated for their potential as anticonvulsants. These studies have explored the structure-activity relationships of these compounds, aiming to develop new treatments for seizures (Ho et al., 2001).
Mecanismo De Acción
Target of Action
N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride, also known as N-(2-hydroxyethyl)piperidine-3-carboxamide hydrochloride, is a compound that has been studied for its potential antidepressant-like action It’s worth noting that many antidepressants work by targeting neurotransmitter systems, particularly the serotonin and noradrenaline systems .
Mode of Action
It’s known that many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This leads to enhanced neurotransmission, which can help alleviate symptoms of depression .
Biochemical Pathways
These pathways play crucial roles in mood regulation, and alterations in these pathways are often associated with depressive disorders .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that many antidepressants can help alleviate symptoms of depression by enhancing neurotransmission in the brain .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can influence the action and stability of many drugs .
Safety and Hazards
Direcciones Futuras
Smart hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, have become a thriving research frontier in the biomedical engineering field . Hydrogel-forming microneedles (HFMs) have the potential to be used for biocompatible minimally invasive monitoring devices .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-5-4-10-8(12)7-2-1-3-9-6-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZWGGMIGNWKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)
![2,8-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1398205.png)
![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)


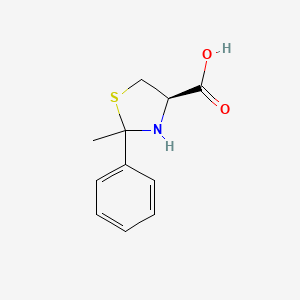
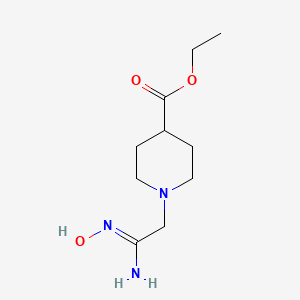

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)
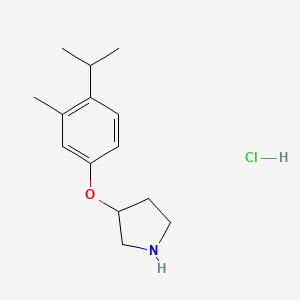
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)
